molecular formula C6H16N2.2CH2O2<br>C8H20N2O4 B14276196 formic acid;N,N,N',N'-tetramethylethane-1,2-diamine CAS No. 128023-58-5

formic acid;N,N,N',N'-tetramethylethane-1,2-diamine

Cat. No.: B14276196
CAS No.: 128023-58-5
M. Wt: 208.26 g/mol
InChI Key: ILPMVMXIMKESDW-UHFFFAOYSA-N
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Description

    TMEDA: is a colorless liquid organic base with a fishy odor.

  • It is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups.
  • TMEDA serves as an excellent donor of methylene and formyl groups under base switching.
  • As a ligand, it forms stable complexes with various metal halides, such as zinc chloride and copper(I) iodide, which are soluble in organic solvents.
  • Preparation Methods

      Synthetic Routes: TMEDA can be synthesized by reacting ethylenediamine with dimethyl sulfate or methyl iodide.

      Reaction Conditions: The reaction typically occurs at room temperature.

      Industrial Production: TMEDA is industrially produced through the alkylation of ethylenediamine with methyl halides.

  • Chemical Reactions Analysis

      Reactions: TMEDA undergoes various reactions, including coordination with metal ions and acting as a bidentate ligand.

      Common Reagents and Conditions: TMEDA is commonly used in conjunction with n-butyllithium for metallation reactions.

      Major Products: TMEDA facilitates the formation of organolithium complexes and anionic organometallic complexes.

  • Scientific Research Applications

      Chemistry: TMEDA is crucial in transition-metal-catalyzed reactions due to its unique properties.

      Biology: It has applications in synthetic chemistry and bioinorganic studies.

      Medicine: TMEDA’s role in drug discovery and coordination chemistry is significant.

      Industry: It is used in the production of specialty chemicals and pharmaceuticals.

  • Mechanism of Action

    • TMEDA’s effects stem from its coordination with metal ions, influencing reaction pathways.
    • It enhances reactivity in organolithium chemistry and facilitates charge transfer processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other related compounds include , , and .

    Properties

    CAS No.

    128023-58-5

    Molecular Formula

    C6H16N2.2CH2O2
    C8H20N2O4

    Molecular Weight

    208.26 g/mol

    IUPAC Name

    formic acid;N,N,N',N'-tetramethylethane-1,2-diamine

    InChI

    InChI=1S/C6H16N2.2CH2O2/c1-7(2)5-6-8(3)4;2*2-1-3/h5-6H2,1-4H3;2*1H,(H,2,3)

    InChI Key

    ILPMVMXIMKESDW-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)CCN(C)C.C(=O)O.C(=O)O

    Origin of Product

    United States

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